molecular formula C21H20F4N2O3 B2453642 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351641-65-0

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B2453642
CAS RN: 1351641-65-0
M. Wt: 424.396
InChI Key: MYEUCUCLMUZOEB-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in neuronal communication, learning, and memory. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Therefore, the development of glutamate transporter inhibitors like TFB-TBOA has attracted significant attention in the scientific community.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate, while not directly referenced, is related to the broader class of compounds involving trifluoromethyl groups and benzamides, which are often studied for their unique chemical properties and applications. For instance, the synthesis and characterization of various acylthioureas with aryl-carbamothioyl benzamides, some of which contain fluorine atoms in their structures, have been explored for their potential antimicrobial activities. These compounds were synthesized and characterized using techniques such as elemental analysis, IR, and NMR spectroscopy, demonstrating their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photophysical Properties

The photophysical properties of compounds containing trifluoromethyl groups are of significant interest in the scientific community. For example, the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine has been studied to understand the photoproducts formed through interactions with various solvents, which is crucial for the application of these compounds in photoaffinity probes. Such studies help in understanding the limitations and potential utility of these compounds in biological systems for obtaining primary sequence data (Platz et al., 1991).

Chemical Reactivity and Applications

The reactivity of trifluoromethylated compounds under various conditions is another area of significant research interest. The facile and efficient synthesis of 4-azidotetrafluoroaniline, through a stable carbamate intermediate, showcases the potential of such compounds in the development of photoaffinity reagents. The versatility of these compounds is further highlighted by their applications in creating heterobifunctional photoaffinity reagents, indicating their broad utility in medicinal chemistry and synthesis (Chehade & Spielmann, 2000).

properties

IUPAC Name

[3-[[2-(trifluoromethyl)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O3/c22-13-8-10-14(11-9-13)27-20(29)30-16-5-3-4-15(12-16)26-19(28)17-6-1-2-7-18(17)21(23,24)25/h1-2,6-11,15-16H,3-5,12H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEUCUCLMUZOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate

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